Leucokinin VIII

Description

Properties

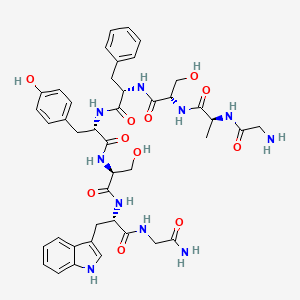

Molecular Formula |

C42H52N10O11 |

|---|---|

Molecular Weight |

872.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

ZOHKLCYDYCDSBV-XJYHPMDOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN |

sequence |

One Letter Code: GASFYSWG-NH2 |

Synonym |

Leucokinin 8 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leucokinin VIII from Leucophaea maderae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and isolation of Leucokinin VIII, a myotropic neuropeptide, from the Madeira cockroach, Leucophaea maderae. Leucokinin VIII belongs to a family of eight identified leucokinins (I-VIII) that exhibit potent stimulatory effects on insect visceral muscle, particularly the hindgut. This document details the experimental methodologies employed for its extraction, purification, and characterization, including the critical hindgut bioassay that guided the isolation process. Furthermore, it presents the known structural information and discusses the likely signaling pathway through which Leucokinin VIII exerts its physiological effects. The information is intended to serve as a detailed resource for researchers in neurobiology, pharmacology, and insecticide development.

Introduction

The leucokinins are a family of neuropeptides first identified in the Madeira cockroach, Leucophaea maderae. These peptides are characterized by a conserved C-terminal pentapeptide motif, Phe-X-Ser-Trp-Gly-NH₂, and are known to play significant roles in regulating various physiological processes in insects, including muscle contractility and diuresis. Leucokinin VIII was the final member of this octapeptide family to be isolated and identified from head extracts of L. maderae. Its discovery was a culmination of research aimed at identifying endogenous factors responsible for the modulation of insect visceral muscle activity. The potent myotropic action of these peptides on the isolated cockroach hindgut served as the primary bioassay for their detection and purification.

Experimental Protocols

The isolation of Leucokinin VIII from a complex biological matrix like insect head extracts required a multi-step purification strategy, guided at each stage by a sensitive bioassay. The following sections detail the probable methodologies employed, based on the original research and standard practices for insect neuropeptide isolation.

Tissue Extraction

The starting material for the isolation of Leucokinin VIII was a large quantity of heads from the cockroach, Leucophaea maderae.

-

Homogenization: A substantial number of frozen cockroach heads were homogenized in an acidic extraction solvent, likely an acetone/water/hydrochloric acid mixture. The acidic conditions are crucial for inhibiting proteolytic degradation of the target peptides.

-

Centrifugation: The homogenate was then subjected to high-speed centrifugation to pellet cellular debris and other insoluble materials.

-

Supernatant Collection: The resulting supernatant, containing a crude mixture of peptides and other soluble molecules, was carefully collected for further purification.

Bioassay: Leucophaea maderae Hindgut Contraction Assay

The myotropic activity of the peptide fractions was monitored using an in vitro bioassay employing the isolated hindgut of Leucophaea maderae.

-

Dissection: The hindgut was carefully dissected from an adult cockroach and mounted in a temperature-controlled organ bath containing an appropriate physiological saline solution.

-

Transducer Attachment: One end of the hindgut was attached to a fixed point, while the other was connected to an isometric force transducer to record muscle contractions.

-

Application of Fractions: Aliquots of the chromatographic fractions were added to the organ bath, and the resulting changes in the frequency and amplitude of hindgut contractions were recorded.

-

Activity Measurement: The bioassay provided a semi-quantitative measure of the myotropic activity, allowing for the identification of active fractions to be carried forward in the purification process.

Chromatographic Purification

A multi-step high-performance liquid chromatography (HPLC) strategy was employed to purify Leucokinin VIII to homogeneity.

-

Step 1: Solid-Phase Extraction (SPE): The crude extract was first passed through a C18 SPE cartridge to desalt the sample and provide an initial fractionation.

-

Step 2: Size-Exclusion Chromatography (SEC): The concentrated eluate from the SPE step was then subjected to SEC to separate molecules based on their size. This step helped in removing larger proteins and smaller, non-peptidic molecules.

-

Step 3 & 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from SEC were further purified through two successive rounds of RP-HPLC using different column chemistries (e.g., C18 and C8) and/or different mobile phase conditions. A typical mobile phase system would consist of a gradient of increasing acetonitrile concentration in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. The elution of peptides was monitored by UV absorbance at 214 nm.

Structural Characterization

-

Amino Acid Analysis: The purified peptide was hydrolyzed, and its amino acid composition was determined using an amino acid analyzer.

-

Edman Degradation: The primary sequence of the peptide was determined by automated Edman degradation.

-

C-terminal Amidation: The presence of a C-terminal amide was inferred from the discrepancy between the expected and observed molecular weight and confirmed by synthesis.

Data Presentation

While the original publication by Holman, Cook, and Nachman (1987) does not provide exhaustive quantitative data in its abstract, the following tables represent an illustrative summary of the kind of data that would have been generated during the isolation and characterization of Leucokinin VIII.

| Purification Step | Starting Material | Active Fraction Volume (illustrative) | Total Activity (Hindgut Units - illustrative) | Yield (illustrative) |

| Crude Head Extract | ~10,000 cockroach heads | 500 mL | 1,000,000 | 100% |

| Solid-Phase Extraction | Crude Extract | 50 mL | 800,000 | 80% |

| Size-Exclusion HPLC | SPE Eluate | 10 mL | 600,000 | 60% |

| RP-HPLC 1 (C18) | SEC Active Fractions | 2 mL | 400,000 | 40% |

| RP-HPLC 2 (C8) | RP-HPLC 1 Active Fraction | 0.5 mL | 250,000 | 25% |

| Characteristic | Value |

| Amino Acid Sequence | Gly-Pro-Ser-Phe-Ser-Trp-Gly-NH₂ |

| Molecular Weight (Calculated) | ~745.8 Da |

| Bioactivity (Illustrative EC₅₀ on Hindgut) | 1 x 10⁻⁹ M |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of Leucokinin VIII.

Proposed Signaling Pathway

Caption: Proposed signaling pathway of Leucokinin VIII in hindgut muscle.

Conclusion

The discovery and isolation of Leucokinin VIII from Leucophaea maderae represent a significant milestone in the field of insect neurobiology. The meticulous application of bioassay-guided purification techniques, culminating in the structural elucidation of this myotropic neuropeptide, has provided valuable insights into the chemical signaling pathways that govern insect physiology. The potent biological activity of Leucokinin VIII and its congeners makes the leucokinin signaling system a compelling target for the development of novel and specific insect control agents. Furthermore, the detailed understanding of its structure and function serves as a foundation for ongoing research into the broader roles of this neuropeptide family in insect behavior and homeostasis.

The Diuretic Action of Leucokinin VIII in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucokinin VIII (LK-VIII), a member of the highly conserved family of insect kinin neuropeptides, plays a pivotal role in the regulation of diuresis in a variety of insect species. This technical guide provides an in-depth examination of the physiological mechanisms underlying the diuretic effects of LK-VIII, with a particular focus on its action on the Malpighian tubules, the primary excretory organs in insects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the study of LK-VIII. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in insect physiology, pharmacology, and the development of novel insecticides.

Introduction

The regulation of water and ion balance is critical for insect survival. Diuresis, the production of urine, is a key physiological process in maintaining this homeostasis. Insect diuresis is under the control of a complex neuroendocrine system, in which diuretic hormones play a central role. Leucokinins are a family of neuropeptides that have been identified as potent diuretic agents in numerous insect species. Leucokinin VIII, an octapeptide originally isolated from the cockroach Leucophaea maderae, has been extensively studied for its effects on the Malpighian tubules.

This guide will explore the molecular and cellular mechanisms by which LK-VIII stimulates fluid secretion in Malpighian tubules. It will cover the signaling cascade initiated by the binding of LK-VIII to its receptor, the subsequent ionic and electrical changes across the tubule epithelium, and the resulting increase in urine production.

Physiological Role and Mechanism of Action

Leucokinin VIII exerts its diuretic effect by directly targeting the Malpighian tubules. The primary mechanism of action involves a significant increase in the transepithelial chloride (Cl⁻) conductance.[1][2] This enhanced Cl⁻ permeability drives the movement of Cl⁻ ions from the hemolymph into the lumen of the tubules, which in turn promotes the secretion of cations such as sodium (Na⁺) and potassium (K⁺), followed by the osmotic movement of water.[1][2]

Signaling Pathway

The diuretic action of LK-VIII is initiated by its binding to a specific G-protein coupled receptor (GPCR) located on the basolateral membrane of the Malpighian tubule epithelial cells.[3] In Drosophila melanogaster, the Leucokinin receptor (Lkr) is expressed in the stellate cells of the Malpighian tubules. However, in the yellow fever mosquito, Aedes aegypti, evidence suggests that the principal cells are the primary targets of LK-VIII, and that stellate cells are not required for its signaling or physiological effects.

Binding of LK-VIII to its receptor activates a phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP₃). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores, causing a transient increase in the cytosolic Ca²⁺ concentration. This intracellular Ca²⁺ signal is the key second messenger that mediates the downstream effects of LK-VIII. The elevation in intracellular Ca²⁺ leads to the opening of Cl⁻ channels, resulting in the observed increase in transepithelial Cl⁻ conductance. The exact nature and location of these Cl⁻ channels (transcellular vs. paracellular) can be species-specific, with evidence pointing towards a paracellular pathway in Aedes aegypti.

References

The Leucokinin Signaling Pathway in Drosophila melanogaster: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Leucokinin (LK) signaling pathway in Drosophila melanogaster is a critical regulator of a diverse array of physiological processes, including diuresis, feeding behavior, locomotion, and stress responses. This technical guide provides a comprehensive overview of the core components of the LK pathway, from the neuropeptide ligand to its G-protein coupled receptor and downstream signaling cascade. We present a synthesis of quantitative data derived from key experimental findings, detail established experimental protocols for studying this pathway, and provide visual representations of the signaling mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to Leucokinin Signaling

Leucokinins are a family of insect neuropeptides that play crucial roles as both circulating hormones and neuromodulators.[1][2] In Drosophila melanogaster, the primary leucokinin is a 15-amino acid peptide known as Drosokinin (DLK).[3] The LK signaling system is homologous to the vertebrate tachykinin system, suggesting an evolutionarily conserved role in regulating physiological homeostasis.[4][5] The pathway is initiated by the binding of LK to its specific G-protein coupled receptor, the Leucokinin receptor (LKR), which leads to a cascade of intracellular events primarily mediated by calcium signaling. This system is a key player in post-feeding physiology, coordinating processes such as water and ion balance, metabolic rate, and activity levels.

Core Components of the Leucokinin Signaling Pathway

The Leucokinin signaling pathway in Drosophila is comprised of the following key components:

-

The Ligand (Leucokinin/Drosokinin): The sole leucokinin gene in Drosophila, Lk (also referred to as pp), encodes the Drosokinin peptide. The amino acid sequence for Drosokinin is Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide. This peptide is produced in a small number of neurons in the central nervous system, including lateral horn LK neurons (LHLKs), subesophageal LK neurons (SELKs), and abdominal LK neurons (ABLKs).

-

The Receptor (Leucokinin Receptor - LKR): The Leucokinin receptor (LKR) is a G-protein coupled receptor encoded by the gene CG10626. It is expressed in various tissues, most notably in the stellate cells of the Malpighian tubules, the fly's excretory organs. LKR is also found in specific neurons in the brain and ventral nerve cord, as well as in the foregut.

-

Downstream Signaling: Upon binding of LK to LKR, the receptor activates a Gq-protein signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is the primary second messenger in the LK signaling pathway.

Quantitative Data on Leucokinin Signaling

The following tables summarize key quantitative data from studies on the Leucokinin signaling pathway in Drosophila melanogaster.

Table 1: Receptor Activation and Physiological Response

| Parameter | Value | Tissue/Cell Type | Reference |

| LKR EC50 (Drosokinin) | 4 x 10-11 M | S2 cells expressing LKR | |

| Fluid Secretion EC50 (DLK) | ~10-10 M | Malpighian tubules | |

| Intracellular Ca2+ Elevation EC50 (DLK) | 10-10 to 10-9 M | Malpighian tubules | |

| Secondary Fluid Secretion Effect (DLK) | ~10-7 M | Malpighian tubules |

Table 2: Effects of Leucokinin on Malpighian Tubule Physiology

| Parameter | Effect | Baseline Value | Stimulated Value | Reference |

| Fluid Secretion Rate | ~3-fold increase | - | - | |

| Intracellular [Ca2+] in Stellate Cells | ~3-fold increase | 80-100 nM | 200-300 nM (peak) | |

| Chloride Permeability | Increase | - | - |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the Leucokinin signaling pathway.

Fluid Secretion Assay in Malpighian Tubules

This assay, adapted from the Ramsay assay, measures the rate of fluid secretion by isolated Malpighian tubules.

Protocol:

-

Dissection: Dissect Malpighian tubules from adult flies in Schneider's insect medium.

-

Tubule Isolation: Isolate individual tubules and transfer them to a 5 µl drop of Schneider's medium on a piece of Parafilm.

-

Oil Immersion: Cover the tubule and the medium with water-saturated liquid paraffin.

-

Basal Secretion: Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes). The secreted fluid will form a distinct droplet at the distal end of the tubule.

-

Stimulation: Add the Leucokinin peptide (or other test compounds) to the bathing medium to achieve the desired final concentration.

-

Measurement: At timed intervals, measure the diameter of the secreted fluid droplet using a calibrated eyepiece micrometer.

-

Calculation: Calculate the volume of the secreted droplet (assuming a spherical shape) to determine the fluid secretion rate (in nl/min).

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium levels in response to Leucokinin stimulation, often using genetically encoded calcium indicators like GCaMP.

Protocol:

-

Fly Strain: Use a fly strain expressing a calcium indicator, such as GCaMP, in the tissue of interest (e.g., stellate cells of the Malpighian tubules) using the GAL4/UAS system.

-

Tissue Preparation: Dissect the Malpighian tubules in a suitable saline solution.

-

Mounting: Mount the tubules in a perfusion chamber on a microscope slide.

-

Imaging Setup: Use a fluorescence microscope (e.g., a custom-built two-photon microscope) to visualize the tissue. Set the excitation wavelength appropriate for the calcium indicator (e.g., ~930 nm for G-CaMP).

-

Baseline Recording: Record the baseline fluorescence of the tissue before stimulation.

-

Perfusion: Perfuse the tissue with a saline solution containing Leucokinin at the desired concentration.

-

Data Acquisition: Record the changes in fluorescence intensity over time.

-

Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration. The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to calculate ΔF/F0.

Receptor Expression Analysis (Immunohistochemistry)

This protocol is used to visualize the localization of the Leucokinin receptor in different tissues.

Protocol:

-

Tissue Dissection and Fixation: Dissect the tissue of interest (e.g., brain, ventral nerve cord, Malpighian tubules) in phosphate-buffered saline (PBS) and fix it in a suitable fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization: Permeabilize the tissue with a detergent solution (e.g., PBS with 0.3% Triton X-100).

-

Blocking: Block non-specific antibody binding by incubating the tissue in a blocking solution (e.g., PBS with 5% normal goat serum).

-

Primary Antibody Incubation: Incubate the tissue with a primary antibody raised against the Leucokinin receptor overnight at 4°C.

-

Washing: Wash the tissue multiple times in PBS with Triton X-100.

-

Secondary Antibody Incubation: Incubate the tissue with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining (Optional): Counterstain nuclei with a DNA dye like DAPI.

-

Mounting and Imaging: Mount the tissue on a microscope slide and visualize it using a fluorescence or confocal microscope.

Visualizing the Leucokinin Signaling Pathway and Workflows

The following diagrams illustrate the Leucokinin signaling pathway and associated experimental workflows.

Caption: The Leucokinin signaling cascade in a target cell.

Caption: Workflow for the Malpighian tubule fluid secretion assay.

Caption: Workflow for intracellular calcium imaging.

Conclusion and Future Directions

The Leucokinin signaling pathway in Drosophila melanogaster represents a well-characterized system for studying neuropeptide function. Its roles in diuresis, feeding, and behavior make it an attractive target for further investigation, particularly in the context of pest control and for understanding the fundamental principles of neuroendocrine regulation. Future research will likely focus on delineating the complete neural circuits that utilize LK signaling, identifying additional downstream effectors of the calcium signal, and exploring the potential for pharmacological modulation of the LKR for practical applications. The powerful genetic toolkit available in Drosophila will continue to be instrumental in these endeavors.

References

- 1. sdbonline.org [sdbonline.org]

- 2. mdpi.com [mdpi.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The leucokinin pathway and its neurons regulate meal size in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The leucokinin pathway and its neurons regulate meal size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Leucokinin VIII on Insect Malpighian Tubules

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular and physiological mechanisms by which Leucokinin VIII, a key neuropeptide, modulates ion and water transport in the Malpighian tubules of insects, with a primary focus on the well-studied model organism, the yellow fever mosquito (Aedes aegypti).

Executive Summary

Leucokinins are a family of neuropeptides that play a critical role in regulating ion and water homeostasis in many insect species.[1] Leucokinin VIII (LK-VIII), originally isolated from the cockroach Leucophaea maderae, has been shown to be a potent diuretic agent, primarily by stimulating fluid secretion in the Malpighian tubules, the principal excretory and osmoregulatory organs in insects.[2][3] The mechanism of action involves a calcium-dependent signaling cascade that ultimately increases the chloride permeability across the tubule epithelium. This alteration in ion movement drives the osmotic flux of water, leading to a significant increase in the rate of urine production.[1][3]

In the mosquito Aedes aegypti, the LK-VIII signaling pathway is initiated in the principal cells and results in a dramatic increase in the permeability of the paracellular pathway, the route between the epithelial cells. This is distinct from the mechanism in Drosophila melanogaster, where leucokinin acts on the stellate cells to increase a transcellular chloride conductance. This guide will detail the signaling pathway, present quantitative physiological data, and describe the key experimental protocols used to elucidate this mechanism.

Core Mechanism of Action in Aedes aegypti

The diuretic effect of LK-VIII is mediated by its interaction with a specific G-protein coupled receptor on the basolateral membrane of the Malpighian tubule principal cells. This binding event triggers a rapid and significant change in epithelial ion conductance, primarily for chloride ions.

Signaling Pathway

The intracellular signaling cascade initiated by LK-VIII is critically dependent on calcium as a second messenger; it does not involve cAMP or cGMP.

-

Receptor Binding: LK-VIII in the hemolymph binds to its specific receptor on the basolateral membrane of the principal cells.

-

Intracellular Calcium Release: This binding activates a signal transduction pathway that leads to the release of Ca²⁺ from intracellular stores, likely through the activation of inositol-1,4,5-trisphosphate (IP₃)-receptor channels. The kinetics of this release are very rapid.

-

Extracellular Calcium Influx: The depletion of intracellular calcium stores triggers the opening of nifedipine-sensitive Ca²⁺ channels on the basolateral membrane, leading to an influx of extracellular Ca²⁺. This sustained elevation of intracellular Ca²⁺ is crucial for the full diuretic effect. The effects of LK-VIII are partial and transient in the absence of extracellular calcium.

-

Action on Paracellular Pathway: The elevated intracellular Ca²⁺ concentration in the principal cells ultimately leads to an increase in the Cl⁻ conductance of the paracellular pathway, which is formed by septate (or tight) junctions between the cells. This turns the "tight" epithelium into a "leaky" one.

Impact on Ion and Fluid Transport

The primary consequence of the LK-VIII signaling cascade is a profound increase in the paracellular shunt conductance to Cl⁻. This has several measurable electrophysiological effects:

-

Decreased Transepithelial Resistance (Rt): The opening of the paracellular pathway makes it easier for ions to flow between the cells, significantly lowering the overall resistance of the epithelium.

-

Decreased Transepithelial Voltage (Vt): The lumen-positive voltage, generated by the active transport of cations (Na⁺, K⁺) into the lumen, is shunted by the massive influx of negative Cl⁻ ions down their electrochemical gradient, causing the voltage to collapse towards zero.

-

Increased Fluid Secretion: The increased availability of Cl⁻ in the lumen enhances the secretion of both NaCl and KCl, which in turn creates a powerful osmotic gradient that drives water movement into the tubule lumen, doubling the rate of fluid secretion.

Quantitative Data Presentation

The effects of Leucokinin VIII on Malpighian tubule physiology have been quantified in numerous studies. The following tables summarize key findings in Aedes aegypti.

Table 1: Electrophysiological Effects of 1 µM Leucokinin-VIII Data compiled from studies on tubules with and without stellate cells, demonstrating the principal cell and paracellular pathway as the site of action.

| Parameter | Condition | Before LK-VIII (Control) | After LK-VIII | Reference |

| Transepithelial Voltage (Vt) | With Stellate Cells | 39.3 ± 14.3 mV | 2.3 ± 0.7 mV | |

| Without Stellate Cells | 37.8 ± 7.0 mV | 3.4 ± 0.6 mV | ||

| (Separate Study) | 42.8 mV | 2.7 mV | ||

| Transepithelial Resistance (Rt) | With Stellate Cells | 12.4 ± 2.6 kΩ·cm | 2.4 ± 0.3 kΩ·cm | |

| Without Stellate Cells | 8.8 ± 2.1 kΩ·cm | 1.7 ± 0.2 kΩ·cm | ||

| (Separate Study) | 11.2 kΩ·cm | 2.6 kΩ·cm | ||

| Cl⁻ Diffusion Potential (DPCl) | With Stellate Cells | 8.2 ± 1.2 mV | 42.1 ± 5.4 mV | |

| Without Stellate Cells | 5.8 ± 2.6 mV | 50.0 ± 2.1 mV |

Table 2: Effects of Leucokinin-VIII on Fluid Secretion and Paracellular Permeability

| Parameter | Before LK-VIII (Control) | After LK-VIII | % Change | Reference |

| Fluid Secretion Rate (V̇s) | 0.49 ± 0.04 nl/min | 0.91 ± 0.08 nl/min | +86% | |

| Inulin Permeability | (Baseline) | (Increased) | +73.8% | |

| Sucrose Permeability | (Baseline) | (Increased) | +32.4% |

Table 3: Effects of Leucokinin-VIII on Principal Cell Electrophysiology

| Parameter | Before LK-VIII (Control) | After LK-VIII | Reference |

| Basolateral Membrane Voltage (Vbl) | ~ -90 mV | -108 mV (Hyperpolarization) | |

| Input Resistance (Rin) | 516 kΩ | 330 kΩ | |

| Fractional Resistance of Basolateral Membrane | 0.733 | 0.518 |

Experimental Protocols

The data presented above were generated using sophisticated in vitro techniques that allow for the direct measurement of physiological parameters in isolated Malpighian tubules.

In Vitro Microperfusion for Electrophysiology

This method, adapted from Burg and Helman, allows for the precise measurement of transepithelial voltage (Vt), resistance (Rt), and other electrophysiological parameters.

Methodology:

-

Dissection: Malpighian tubules are dissected from the insect in an appropriate saline solution.

-

Cannulation: A single tubule is isolated and mounted on concentric glass pipettes. The inner pipette is advanced into the tubule lumen for perfusion, while the outer pipette holds the tubule in place.

-

Perfusion: The tubule is perfused with saline solution, and the entire preparation is held in a bath of the same saline, allowing for the exchange of solutions and the addition of hormones like LK-VIII to the peritubular side.

-

Electrode Placement: A perfusion electrode is placed in the inner pipette (lumen), and a bath electrode is placed in the surrounding saline. The potential difference between these electrodes is the transepithelial voltage (Vt).

-

Resistance Measurement: To measure Rt, current pulses are injected through the perfusion electrode, and the resulting change in Vt is measured. Rt is then calculated using Ohm's law.

-

Diffusion Potentials: To measure Cl⁻ diffusion potentials (DPCl), a transepithelial Cl⁻ gradient is established by changing the Cl⁻ concentration in the bath or perfusate, and the resulting change in Vt is recorded. This indicates the permeability of the epithelium to chloride.

Ramsay Assay for Fluid Secretion

The Ramsay assay is a classic and robust method for measuring the rate of fluid secretion by an isolated Malpighian tubule.

Methodology:

-

Dissection: A Malpighian tubule is isolated from the insect.

-

Incubation: The tubule is transferred to a small, defined droplet of saline solution resting on a hydrophobic surface (e.g., a petri dish coated in paraffin oil). The majority of the tubule is immersed in the saline, while its open (ureteral) end is pulled out into the oil.

-

Secretion: The tubule begins to secrete fluid, which accumulates as a distinct droplet around the open end in the paraffin oil.

-

Measurement: At timed intervals (e.g., every 10-30 minutes), the secreted droplet is removed with a micropipette. The diameter of the droplet is measured, and its volume is calculated. The secretion rate is expressed as volume per unit time (e.g., nl/min).

-

Pharmacology: To test the effect of LK-VIII, the tubule is first allowed to equilibrate and a baseline secretion rate is established. The bathing saline is then replaced with saline containing a known concentration of LK-VIII, and the secretion rate is measured again.

Conclusion and Implications

The mechanism of action of Leucokinin VIII on Aedes aegypti Malpighian tubules is a well-defined process centered on a Ca²⁺-dependent signaling pathway in principal cells that modulates the permeability of the paracellular pathway. This action leads to a dramatic increase in Cl⁻ conductance, a collapse of the transepithelial voltage and resistance, and a significant stimulation of fluid secretion. Understanding this pathway provides a valuable framework for studying renal physiology and neuroendocrine control in insects. For drug development professionals, the leucokinin receptor and its downstream signaling components represent potential targets for the development of novel insecticides (mosquitocides) that disrupt ion and water balance, leading to diuretic stress and mortality.

References

- 1. mdpi.com [mdpi.com]

- 2. The single kinin receptor signals to separate and independent physiological pathways in Malpighian tubules of the yellow fever mosquito - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucokinins, a new family of ion transport stimulators and inhibitors in insect Malpighian tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Analysis of the Leucokinin VIII Gene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucokinins (LKs) are a family of multifunctional neuropeptides found in numerous insect and other invertebrate species.[1][2] First identified in the cockroach Leucophaea maderae, these peptides are characterized by a conserved C-terminal pentapeptide motif, FXSWGamide.[1][3] Leucokinin VIII (LK-VIII) is one of the eight original peptides isolated and is known for its myotropic and diuretic activities.[1] This document provides a comprehensive technical guide on the methodologies for identifying and analyzing the gene encoding Leucokinin VIII and its associated signaling pathway. It details experimental protocols, presents quantitative data in a structured format, and offers visual diagrams of key biological and experimental processes to aid researchers in this field.

Gene Identification and Sequence Analysis

Identification of the Leucokinin Gene

The identification of the gene encoding a leucokinin peptide is a multi-step process that bridges biochemistry and molecular biology. Historically, the process began with the purification of the mature peptide from tissue extracts, followed by amino acid sequencing. With the advent of modern genomics and transcriptomics, the process has been streamlined.

The first gene encoding a leucokinin precursor was identified from a cDNA analysis in the mosquito Aedes aegypti. In many insects, a single gene encodes a precursor protein that is subsequently cleaved to produce multiple leucokinin peptide copies. For instance, in Drosophila melanogaster, a single gene, Lk, encodes the precursor for Drosokinin, the fly's leucokinin peptide.

The general workflow for identifying a leucokinin gene, such as that for LK-VIII, involves leveraging either the known peptide sequence or homology to known leucokinin genes in related species.

References

tissue-specific expression of the Leucokinin gene (Lk) in insects

An In-depth Technical Guide to the Tissue-Specific Expression of the Leucokinin (Lk) Gene in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucokinins (LKs) are a family of multifunctional neuropeptides found in a wide range of insects and other invertebrates that regulate critical physiological and behavioral processes.[1][2] First identified in the cockroach Leucophaea maderae, these peptides are primarily known for their myotropic and diuretic functions, such as stimulating fluid secretion in Malpighian tubules and modulating hindgut motility.[3] The Leucokinin (Lk) gene gives rise to these peptides, which are characterized by a conserved C-terminal pentapeptide motif, FXXWG-amide.[3][4] Understanding the precise tissue-specific expression of the Lk gene is fundamental to elucidating its diverse roles in insect biology, including the regulation of water and ion homeostasis, feeding behavior, metabolism, and even memory formation. This technical guide provides a comprehensive overview of the cellular localization of Lk gene expression, quantitative expression data from various insect species, detailed experimental protocols for its study, and a depiction of its signaling pathway. This information is critical for researchers aiming to understand insect physiology and for professionals developing novel and specific pest control strategies targeting the leucokinin system.

Overview of Leucokinin Gene Expression

The expression of the Leucokinin (Lk) gene is predominantly localized to the central nervous system (CNS) in insects. The number and distribution of LK-expressing neurons can vary significantly between species, reflecting a diversity of functions. For instance, the Drosophila larva possesses a relatively simple pattern with 20 LK neurons, while cockroaches exhibit a more complex system with approximately 250 LK-expressing neurons.

A common feature across many studied insects is the presence of 1-3 pairs of LK-expressing neurosecretory cells in each abdominal neuromere of the ventral nerve cord. These cells are key sources of hormonal LK that acts on peripheral tissues. In contrast, the number and type of LK-producing neurons in the brain are highly variable among species, suggesting specialized roles in neural circuits.

Expression in the Central Nervous System (CNS)

In the model organism Drosophila melanogaster, the LK system has been mapped in detail. In the adult fly, there are 26 neurons of three main types that consistently express LK.

-

Brain Interneurons: Four LK-expressing cells are interneurons located in the brain and subesophageal zone (SEZ). These include two types:

-

Lateral Horn LK Neurons (LHLKs): A pair of neurons in the lateral horn of the brain.

-

Subesophageal LK Neurons (SELKs): Neurons in the subesophageal zone. These brain neurons are implicated in complex behaviors such as feeding, sleep-metabolism interactions, and memory formation.

-

-

Abdominal Neurosecretory Cells: The majority of LK-producing cells are the 22 Abdominal LK Neurons (ABLKs), which are segmentally arranged neurosecretory cells. These cells release LK as a hormone to regulate peripheral targets.

-

Anterior LK Neurons (ALKs): A set of lateral neurosecretory cells in the brain that express LK in larvae and regulate functions like feeding and water homeostasis.

Expression of the Leucokinin Receptor (Lkr)

While the Lk gene itself is primarily expressed in the CNS, its receptor (Lkr) is found in the peripheral tissues that LK acts upon. This distinction is crucial. Lkr expression is prominent in:

-

Malpighian Tubules: The primary site for LK's diuretic function.

-

Hindgut and Midgut: Consistent with LK's role in gut motility.

-

Genital Tracts: A role in peristaltic movements related to reproduction has been suggested.

-

Central Nervous System: Lkr is also expressed on certain neurons within the CNS, indicating that LK also functions as a neurotransmitter or neuromodulator within the brain.

Quantitative Data on Lk and Lkr Gene Expression

Quantitative real-time PCR (qRT-PCR) is a common method to determine the relative transcript levels of the Lk and Lkr genes across different tissues. The following tables summarize representative data.

Table 1: Relative mRNA Expression of Leucokinin (HcLK) and its Receptor (HcLKR) in Various Tissues of the Fall Webworm, Hyphantria cunea

Data is conceptualized based on findings reported for H. cunea, where expression was noted as particularly high in the midgut and hindgut.

| Tissue | Relative HcLK mRNA Expression Level (Normalized) | Relative HcLKR mRNA Expression Level (Normalized) |

| Head (Brain) | +++ | ++ |

| Midgut | ++ | +++ |

| Hindgut | ++ | +++ |

| Malpighian Tubules | + | ++ |

| Fat Body | + | + |

| Epidermis | + | + |

(+++ High Expression, ++ Moderate Expression, + Low Expression)

Leucokinin Signaling Pathway

Leucokinin peptides act on a specific G-protein-coupled receptor (GPCR), the Leucokinin receptor (LKR), which is homologous to vertebrate tachykinin receptors. The binding of LK to LKR on target cells, such as stellate cells in the Malpighian tubules or muscles in the hindgut, initiates an intracellular signaling cascade. This typically involves the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration. This calcium signal then triggers the physiological response, be it fluid secretion or muscle contraction.

Caption: The Leucokinin signaling cascade initiated by LK binding to its GPCR receptor (LKR).

Experimental Protocols

Accurate determination of Lk gene expression requires robust methodologies. Below are detailed protocols for key experimental techniques.

Experimental Workflow for qRT-PCR Analysis

The following diagram illustrates a standard workflow for quantifying tissue-specific gene expression.

References

- 1. Leucokinins: Multifunctional Neuropeptides and Hormones in Insects and Other Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The leucokinin pathway and its neurons regulate meal size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Identification and Characterization of Leucokinin and Its Receptor in the Fall Webworm, Hyphantria cunea [frontiersin.org]

The Role of Leucokinin in Regulating Feeding Behavior and Meal Size: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the critical role the neuropeptide Leucokinin (LK) plays in the intricate regulation of feeding behavior, with a specific focus on its function in determining meal size. Drawing primarily from research in the model organism Drosophila melanogaster, this document details the neural circuits, signaling pathways, and experimental methodologies that have elucidated the function of the LK system. The conservation of this pathway across species, including its homology to the vertebrate tachykinin system, suggests its potential as a target for therapeutic intervention in feeding-related disorders.

Core Concepts: Leucokinin Signaling and Feeding Regulation

Leucokinin is a neuropeptide that plays a crucial role in controlling the termination of feeding, thereby regulating meal size.[1][2][3] In Drosophila, the LK signaling pathway involves the Leucokinin peptide, encoded by the Lk gene, and its G-protein coupled receptor, the Leucokinin receptor (LKR), encoded by the Lkr gene.[1][4]

Mutations that disrupt LK signaling, either by reducing the expression of the peptide or its receptor, lead to a distinct behavioral phenotype: flies consume significantly larger meals. However, this increase in meal size is compensated by a decrease in the frequency of meals. Consequently, the total caloric intake over a 24-hour period remains comparable to that of wild-type flies. This key finding points to a primary role for LK in the process of satiation and meal termination, rather than in the overall regulation of appetite or hunger.

The function of LK in regulating meal size is primarily neuronal. Pan-neuronal expression of Lk or Lkr in mutant backgrounds is sufficient to rescue the meal size phenotype, indicating that the central nervous system, rather than hormonal action in peripheral tissues, is the key site of action for this behavioral regulation.

Quantitative Data on Leucokinin's Role in Feeding

The following tables summarize key quantitative findings from studies on the role of Leucokinin in feeding behavior in Drosophila melanogaster.

Table 1: Effect of Leucokinin Pathway Mutations on Meal Size and Frequency

| Genotype | Condition | Average Meal Size (µl) | Meal Frequency (meals/12h) | Total Food Intake (µl/12h) | Reference |

| Wild-type (Control) | Ad libitum feeding | ~0.2 | 7-8 | ~1.5 | |

| leuc mutant | Ad libitum feeding | Increased | Reduced | No significant difference | |

| lkr mutant | Ad libitum feeding | Increased | Reduced | No significant difference | |

| Wild-type (Control) | Post-starvation | Normal | N/A | Normal | |

| leuc mutant | Post-starvation | Significantly Increased | N/A | Significantly Increased | |

| lkr mutant | Post-starvation | Significantly Increased | N/A | Significantly Increased |

Table 2: Impact of Leucokinin Receptor (Lkr) Knockdown in Insulin-Producing Cells (IPCs) on Diapause-Inducing Hormone (DILP) Transcript Levels

| Target Gene | Diet Condition | Fold Change in Transcript Level (Lkr knockdown vs. Control) | Reference |

| DILP2 | Normal | No significant difference | |

| DILP2 | High Sugar High Protein (HSHP) | No significant difference | |

| DILP2 | Low Sugar High Protein (LSHP) | No significant difference | |

| DILP3 | Normal | Upregulated | |

| DILP3 | HSHP | Upregulated | |

| DILP5 | Normal | Downregulated |

Signaling Pathways and Neuronal Circuits

The regulation of feeding by Leucokinin involves a network of neurons and signaling pathways that integrate internal states of hunger and satiety with the motor actions of feeding.

The Core Leucokinin Signaling Pathway

The fundamental signaling pathway involves the release of Leucokinin from LK-expressing neurons and its binding to the Leucokinin receptor (LKR) on target neurons. This interaction is believed to modulate the activity of these target neurons to signal satiety and promote the cessation of feeding.

Caption: Core Leucokinin signaling cascade.

Neuronal Circuitry for Meal Size Regulation

In Drosophila, specific populations of LK and LKR neurons have been identified that are critical for the control of meal size. LK is expressed in a small number of neurons in the brain and ventral nerve cord. LKR-expressing neurons are also found in the brain and importantly, they innervate the foregut, a key organ in sensing gut distension. This anatomical arrangement supports the hypothesis that the LK system acts as a feedback mechanism, where gut-distension signals are relayed to the brain to terminate feeding.

References

- 1. The leucokinin pathway and its neurons regulate meal size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leucokinin pathway and its neurons regulate meal size in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Dilemmas of the Gourmet Fly: The Molecular and Neuronal Mechanisms of Feeding and Nutrient Decision Making in Drosophila [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Leucokinin VIII and its Interaction with Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between neuropeptidergic signaling and metabolic regulation is a critical area of research for understanding physiological homeostasis and developing novel therapeutics. This technical guide provides an in-depth examination of the neuropeptide Leucokinin and its interaction with insulin signaling pathways, primarily drawing from studies in Drosophila melanogaster. While the Leucokinin family comprises multiple peptides, this guide will focus on the collective role of the Leucokinin system due to the current lack of literature differentiating the specific actions of Leucokinin VIII. We will explore the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the signaling cascades and workflows.

Introduction

Leucokinins (LKs) are a family of neuropeptides found in many invertebrates that regulate a diverse array of physiological processes, including diuresis, feeding behavior, and sleep-metabolism interactions[1][2]. In Drosophila, the single Leucokinin gene encodes a prepropeptide that gives rise to one or more active LK peptides. These peptides act via a specific G-protein coupled receptor, the Leucokinin receptor (LKR)[2][3].

The insulin signaling pathway is a highly conserved pathway crucial for regulating metabolism, growth, and lifespan. In Drosophila, insulin-like peptides (DILPs) are produced by Insulin-Producing Cells (IPCs) in the brain and are functional analogs of mammalian insulin[4]. Recent evidence has established a direct link between the Leucokinin system and the regulation of insulin signaling, highlighting a novel neuroendocrine axis for metabolic control. This guide synthesizes the current understanding of this interaction.

Molecular Interaction and Signaling Pathways

The primary site of interaction between the Leucokinin and insulin pathways is the direct modulation of the IPCs by LK. The Leucokinin receptor (LKR) is expressed in the insulin-producing cells of the Drosophila brain.

Leucokinin Receptor Signaling in IPCs

The LKR is a rhodopsin-like G-protein coupled receptor (GPCR). Upon binding of Leucokinin, the receptor undergoes a conformational change, initiating an intracellular signaling cascade. In other tissues, such as the Malpighian tubules, LKR activation has been shown to trigger an increase in intracellular calcium (Ca2+) levels, which acts as a second messenger. It is hypothesized that a similar mechanism is at play in the IPCs. This signaling pathway ultimately leads to the selective modulation of the expression and/or release of specific Drosophila insulin-like peptides, namely DILP2 and DILP3. LK signaling appears to inhibit the accumulation of these peptides within the IPCs, suggesting it promotes their release or suppresses their synthesis.

Figure 1: Hypothesized Leucokinin signaling pathway in Insulin-Producing Cells (IPCs).

Vertebrate Homolog: Tachykinin-Insulin Crosstalk

The Leucokinin system is homologous to the vertebrate tachykinin system. The tachykinin peptide, Substance P, acts on the Neurokinin-1 Receptor (NK-1R). Studies have shown that Substance P can induce serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) via pathways involving JNK and PKC. This modification is often associated with insulin resistance. This parallel suggests an evolutionarily conserved role for this neuropeptide family in modulating insulin signaling.

Figure 2: Tachykinin (Substance P) crosstalk with the insulin signaling pathway in vertebrates.

Quantitative Data

Table 1: Leucokinin Receptor Activation

| Ligand | Receptor | Assay System | EC50 (nM) | Reference |

| HcLK-1 | HcLKR | HEK293 Cells (Ca2+ assay) | 90.44 | |

| HcLK-2 | HcLKR | HEK293 Cells (Ca2+ assay) | 28.0 | |

| HcLK-3 | HcLKR | HEK293 Cells (Ca2+ assay) | 8.44 | |

| Note: Data from the fall webworm, Hyphantria cunea (Hc). EC50 values represent the concentration for 50% effective response. |

Table 2: Effect of LK Signaling Disruption on DILP Levels in Drosophila IPCs

| Genotype / Condition | Measured Parameter | Result | Significance | Reference |

| Lkr homozygous mutant | DILP2 Immunoreactivity | Increased | p < 0.001 | |

| Lk homozygous mutant | DILP3 Immunoreactivity | Increased | p < 0.001 | |

| Lkr homozygous mutant | DILP3 Immunoreactivity | Increased | p < 0.0001 | |

| IPC-specific Lkr RNAi | DILP3 transcript levels | Increased | - | |

| Note: Increased immunoreactivity is interpreted as decreased peptide release, leading to accumulation in the cell body. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments.

Calcium Mobilization Assay for LKR Activation

This protocol is adapted from methods used to characterize GPCR activation in heterologous cell systems.

Figure 3: Experimental workflow for the Calcium Mobilization Assay.

Detailed Steps:

-

Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Transfect cells with a plasmid containing the coding sequence for the Leucokinin receptor using a suitable transfection reagent.

-

Seeding: Plate the transfected cells into a black, clear-bottom 96-well plate at a density of ~50,000 cells per well.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with a Hanks' Balanced Salt Solution (HBSS) to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence reader. Record a baseline fluorescence reading. Add Leucokinin peptides at various concentrations and immediately begin recording the fluorescence intensity over time.

-

Analysis: The change in fluorescence corresponds to the change in intracellular calcium. Plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Immunofluorescence Staining of DILPs in the Drosophila Brain

This protocol allows for the visualization and quantification of DILP accumulation in the IPCs.

-

Dissection: Dissect brains from adult flies in cold Schneider's Insect Medium or PBS.

-

Fixation: Fix the brains in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

-

Washing: Wash the brains three times for 10 minutes each in PBS with 0.3% Triton X-100 (PBST).

-

Blocking: Block for 1 hour at room temperature in PBST containing 5% Normal Goat Serum (NGS).

-

Primary Antibody Incubation: Incubate the brains overnight at 4°C with primary antibodies diluted in the blocking solution (e.g., rabbit anti-DILP2, mouse anti-DILP3).

-

Washing: Wash the brains four times for 15 minutes each in PBST.

-

Secondary Antibody Incubation: Incubate for 2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 568) diluted in blocking solution.

-

Final Washes: Wash four times for 15 minutes each in PBST.

-

Mounting: Mount the brains on a microscope slide in a mounting medium (e.g., Vectashield).

-

Imaging and Quantification: Image the IPCs using a confocal microscope. Quantify the fluorescence intensity of the cell bodies using software like ImageJ, making sure to correct for background fluorescence (Corrected Total Cell Fluorescence = Integrated Density - (Area of selected cell × Mean fluorescence of background readings)).

Conclusion and Future Directions

The evidence strongly supports a model where the Leucokinin neuropeptide system acts directly on insulin-producing cells to modulate the expression and/or release of DILP2 and DILP3. This neuroendocrine circuit is a key component in the regulation of metabolism, feeding, and stress responses in Drosophila.

Despite these advances, several questions remain. The precise downstream signaling components that link LKR-mediated calcium influx to the regulation of DILP synthesis and secretion are yet to be identified. Furthermore, the specific roles of individual Leucokinin peptides, such as Leucokinin VIII, in this process are unknown. Future research utilizing peptide-specific knockouts or advanced quantitative proteomics could dissect these finer details. Understanding the potential conservation of this pathway in vertebrates, particularly the crosstalk between tachykinin receptors and insulin signaling in metabolic tissues, holds significant promise for identifying novel therapeutic targets for metabolic diseases like type 2 diabetes.

References

Cellular Localization of Leucokinin VIII in the Insect Central Nervous System: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of Leucokinin (LK) neuropeptides, with a primary focus on Leucokinin VIII and its analogs within the insect central nervous system (CNS). We delve into the distribution of LK-expressing neurons, present quantitative data from key insect species, detail the experimental protocols for their visualization, and illustrate the associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the physiological roles of Leucokinins and for professionals in the field of drug development targeting insect neuropeptide systems.

Introduction to Leucokinins

Leucokinins are a family of myotropic neuropeptides first isolated from the cockroach Leucophaea maderae.[1] They are characterized by a conserved C-terminal pentapeptide motif, FXXWG-amide, which is essential for their biological activity.[2] In insects, LKs are multifunctional signaling molecules that act as neurohormones and neuromodulators, regulating a wide array of physiological processes. These include the stimulation of fluid secretion in Malpighian tubules, regulation of hindgut motility, modulation of feeding behavior and meal size, and involvement in sleep-metabolism interactions.[1][2] Given their critical roles, the precise localization of LK-producing neurons and their projections within the CNS is fundamental to understanding their function.

Cellular Distribution of Leucokinin-Expressing Neurons

Immunohistochemical studies using antisera against Leucokinin I, which is structurally similar to Leucokinin VIII, have revealed the distribution of LK-immunoreactive neurons across various insect species. The number and arrangement of these neurons can vary significantly, suggesting diverse and species-specific roles.

Quantitative Distribution of Leucokinin Neurons

The number of LK-expressing neurons differs markedly between insect orders and even between developmental stages of the same species. Below is a summary of the quantitative data on the distribution of these neurons in the CNS of several key insect models.

| Insect Species | Developmental Stage | CNS Region | Number of LK-Expressing Neurons | Reference(s) |

| Drosophila melanogaster | Larva | Total CNS | ~20 | [3] |

| Brain | 2 pairs of Subesophageal LK neurons (SELKs), 1 pair of Lateral Horn LK neurons (LHLKs), and a variable number of Anterior LK neurons (ALKs) | |||

| Ventral Nerve Cord | 7 pairs of Abdominal LK neurons (ABLKs) in neuromeres A1-A7 | |||

| Drosophila melanogaster | Adult | Total CNS | ~26 | |

| Brain | 1 pair of SELKs, 1 pair of LHLKs | |||

| Ventral Nerve Cord | ~22 neurosecretory cells (ABLKs) | |||

| Leucophaea maderae (Cockroach) | Adult | Total CNS | ~250 | |

| Brain | ~160 neurons in the protocerebrum, including lateral and median neurosecretory cells | |||

| Abdominal Ganglia | 2 pairs of neurosecretory cells per ganglion | |||

| Locusta migratoria (Locust) | Adult | Brain | ~140 neurons | |

| Abdominal Ganglia | 3 pairs in anterior ganglia (A1-A4), 2 pairs in posterior ganglia |

Anatomical Localization in Drosophila melanogaster

Due to the powerful genetic tools available, the LK system in Drosophila melanogaster is the best-characterized. In the adult fly, there are approximately 26 LK-expressing neurons categorized into three main types.

-

Brain Interneurons: There are four LK-expressing interneurons in the brain.

-

Lateral Horn Leucokinin (LHLK) neurons: A single pair located in the lateral horn of the protocerebrum.

-

Subesophageal Leucokinin (SELK) neurons: One pair situated in the subesophageal zone.

-

-

Abdominal Neurosecretory Cells (ABLKs): The majority of LK neurons are located in the abdominal neuromeres of the ventral nerve cord. These approximately 22 cells are neurosecretory and are known to co-express other neuropeptides, such as Diuretic Hormone 44 (DH44).

In the larval stage, there are around 20 LK neurons, including a pair of LHLKs, two pairs of SELKs, and seven pairs of ABLKs. Additionally, a group of Anterior LK (ALK) neurons is present in the larval brain, which expresses LK inconsistently in adults.

Experimental Protocols

The visualization and mapping of Leucokinin-expressing neurons in the insect CNS are primarily achieved through immunohistochemistry (IHC) and in situ hybridization (ISH).

Whole-Mount Immunohistochemistry for Leucokinin in Drosophila Adult Brain

This protocol is adapted from standard procedures for whole-mount immunostaining of the Drosophila brain.

Reagents and Buffers:

-

Dissection Buffer: Schneider's Insect Medium (S2), chilled on ice.

-

Fixative Solution: 2% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS). Prepare fresh.

-

Wash Buffer (PBT): PBS with 0.5% Triton X-100.

-

Blocking Buffer: 5% Normal Goat Serum (NGS) in PBT.

-

Primary Antibody: Rabbit anti-Leucokinin I (or other relevant LK antibody), diluted in Blocking Buffer. The optimal dilution should be determined empirically.

-

Secondary Antibody: Fluorescently-labeled Goat anti-Rabbit IgG (e.g., Alexa Fluor 488), diluted in Blocking Buffer.

-

Mounting Medium: A suitable anti-fade mounting medium (e.g., Vectashield).

Procedure:

-

Dissection: Dissect adult brains in cold S2 medium. Carefully remove surrounding tissues like fat bodies and trachea.

-

Fixation: Transfer the dissected brains to a microcentrifuge tube containing 2% PFA. Fix for 55 minutes at room temperature with gentle nutation.

-

Washing: Remove the fixative and wash the brains four times for 10 minutes each with PBT.

-

Blocking: Remove the last wash and add Blocking Buffer. Incubate for 1.5 hours at room temperature on a rotator.

-

Primary Antibody Incubation: Remove the blocking solution and add the primary antibody solution. Incubate for 48 hours (2 overnights) at 4°C on a rotator.

-

Post-Primary Washes: Remove the primary antibody solution and wash the brains three times for 30 minutes each with PBT.

-

Secondary Antibody Incubation: Remove the wash buffer and add the secondary antibody solution. Incubate for 4 hours at room temperature, followed by incubation for 48-72 hours (2-3 overnights) at 4°C on a rotator. Protect from light from this step onwards.

-

Post-Secondary Washes: Remove the secondary antibody solution and wash the brains three times for 30 minutes each with PBT.

-

Mounting: Carefully transfer the brains onto a microscope slide. Remove excess PBT and add a drop of mounting medium. Place a coverslip over the brains, avoiding air bubbles.

-

Imaging: Image the stained brains using a confocal microscope.

In Situ Hybridization for Leucokinin mRNA

This protocol provides a general workflow for localizing Leucokinin mRNA in insect tissues.

Reagents and Buffers:

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Hybridization Buffer: 50% formamide, 5X SSC, 100 µg/mL heparin, 100 µg/mL sonicated salmon sperm DNA, and 0.1% Tween-20.

-

Wash Buffer: 0.2X SSC.

-

Blocking Solution: As per the antibody detection kit manufacturer's instructions.

-

DIG-labeled antisense RNA probe: Synthesized against the Leucokinin prepropeptide mRNA.

-

Anti-DIG Antibody: Conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).

-

Detection Substrate: Chromogenic or fluorescent substrate for the enzyme.

Procedure:

-

Tissue Preparation: Dissect and fix the CNS tissue in 4% PFA. For whole-mounts, permeabilize the tissue with Proteinase K. For sections, cryosection the fixed tissue.

-

Probe Synthesis: Generate a DIG-labeled antisense RNA probe for the Leucokinin gene using in vitro transcription.

-

Hybridization: Incubate the prepared tissue with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 65°C).

-

Post-Hybridization Washes: Perform stringent washes in decreasing concentrations of SSC to remove the unbound probe.

-

Immunodetection:

-

Block non-specific binding sites.

-

Incubate with an anti-DIG antibody conjugated to an enzyme.

-

Wash to remove the unbound antibody.

-

-

Signal Development: Add the appropriate chromogenic or fluorescent substrate to visualize the location of the hybridized probe.

-

Mounting and Imaging: Mount the tissue and image using a suitable microscope.

Leucokinin Signaling Pathway

Leucokinins exert their effects by binding to a specific Leucokinin Receptor (LKR), which is a G-protein coupled receptor (GPCR). The activation of LKR initiates an intracellular signaling cascade.

References

A Technical Guide to the Molecular Characteristics of Leucokinin VIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucokinin VIII (LK VIII) is a member of the leucokinin family of neuropeptides, first isolated from the head extracts of the cockroach Leucophaea maderae. As a key signaling molecule in numerous insect species, LK VIII and its analogs play a crucial role in a variety of physiological processes. This technical guide provides a comprehensive overview of the molecular characteristics of Leucokinin VIII, its biological functions, and the experimental methodologies used to study this important neuropeptide. The information presented herein is intended to serve as a valuable resource for researchers in the fields of insect physiology, neuroscience, and the development of novel pest management strategies.

Physicochemical Properties

Leucokinin VIII is an octapeptide with a C-terminal amidation, a common feature among many bioactive neuropeptides that protects them from degradation by carboxypeptidases.

| Property | Value |

| Molecular Formula | C₄₂H₅₂N₁₀O₁₁ |

| Molecular Weight | 872.9 g/mol |

| Amino Acid Sequence | {GLY}{ALA}{SER}{PHE}{TYR}{SER}{TRP}{GLY}-NH₂ |

| Solubility | Soluble in water.[1] |

| Purity (typical) | >95%[2] |

| Storage | Store at -20°C.[2] |

Biological Functions and Signaling Pathway

Leucokinin VIII functions as a neurohormone and neurotransmitter in insects, exerting its effects by binding to specific G-protein coupled receptors (GPCRs) on target cells.[3][4] The leucokinin signaling system is considered homologous to the vertebrate tachykinin system.

Key biological roles of Leucokinin VIII and related leucokinins include:

-

Diuresis and Ion Homeostasis: LK VIII is a potent diuretic hormone, stimulating fluid secretion in the Malpighian tubules, the primary excretory organs in insects. It acts on the stellate cells of the tubules to increase chloride ion permeability, which in turn drives the secretion of water and ions. This regulation of water and ion balance is critical for an insect's survival, particularly in response to desiccation and starvation stress.

-

Myotropic Activity: Leucokinins were initially identified based on their ability to stimulate hindgut motility. This action aids in the excretion of waste products.

-

Regulation of Feeding and Metabolism: The leucokinin pathway is involved in the regulation of meal size. Mutations in the leucokinin neuropeptide or its receptor can lead to an increase in meal size, suggesting a role in satiety signaling. Leucokinin signaling also influences metabolic rate and has been implicated in post-feeding physiology.

-

Neuromodulation: Leucokinins are expressed in various neurons within the central nervous system of insects and are involved in modulating sleep, locomotor activity, and responses to stress.

Signaling Pathway

The binding of Leucokinin VIII to its receptor on the surface of a target cell, such as a stellate cell in the Malpighian tubule, initiates an intracellular signaling cascade. This process is primarily mediated through the Gq alpha subunit of the G-protein complex, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key event that leads to the downstream physiological effects, such as the opening of chloride channels and subsequent fluid secretion.

Quantitative Data

The biological activity of Leucokinin VIII and its analogs has been quantified in various bioassays. The following tables summarize some of the key quantitative data available.

| Peptide | Assay System | Parameter | Value |

| Leucokinin VIII | Aedes aegypti Malpighian tubules | Fluid Secretion Inhibition Threshold | 10⁻¹¹ M |

| Leucokinin VIII | Aedes aegypti Malpighian tubules | Fluid Secretion Stimulation Threshold | 3.5 x 10⁻⁹ M |

| HcLK-1 (related) | Hyphantria cunea heterologous expression | EC₅₀ | 90.44 nM |

| HcLK-2 (related) | Hyphantria cunea heterologous expression | EC₅₀ | 28.0 nM |

| HcLK-3 (related) | Hyphantria cunea heterologous expression | EC₅₀ | 8.44 nM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Leucokinin VIII.

Peptide Synthesis and Purification

Synthetic Leucokinin VIII is essential for conducting bioassays and other in vitro studies. Solid-phase peptide synthesis (SPPS) is the standard method for its chemical synthesis.

Protocol Overview: Fmoc-based Solid-Phase Peptide Synthesis of Leucokinin VIII

-

Resin Preparation: A Rink amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. The protocol involves cycles of:

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Amino Acid Activation and Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and then coupled to the free N-terminus of the peptide-resin.

-

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used for elution. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

Malpighian Tubule Fluid Secretion Assay

This ex vivo assay is the primary method for assessing the diuretic activity of Leucokinin VIII.

Protocol Overview:

-

Dissection: Malpighian tubules are dissected from the insect of interest (e.g., Drosophila melanogaster, Aedes aegypti) in an appropriate physiological saline.

-

Tubule Isolation: A single tubule or a pair of tubules is isolated and transferred to a droplet of saline under mineral oil to prevent evaporation.

-

Basal Secretion Measurement: The cut end of the tubule is wrapped around a fine pin, and the secreted fluid accumulates as a droplet. The diameter of the droplet is measured at regular intervals to determine the basal rate of fluid secretion.

-

Peptide Application: A known concentration of synthetic Leucokinin VIII is added to the saline bathing the tubule.

-

Stimulated Secretion Measurement: The diameter of the secreted droplet is again measured over time to determine the rate of fluid secretion in the presence of the peptide.

-

Data Analysis: The change in secretion rate is calculated and can be used to generate dose-response curves to determine the EC₅₀ of the peptide.

Calcium Imaging Assay

This in vitro assay is used to monitor the activation of the Leucokinin receptor by measuring changes in intracellular calcium concentration.

Protocol Overview:

-

Cell Culture: A stable cell line (e.g., HEK293 or CHO cells) expressing the cloned Leucokinin receptor is cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or a plate reader.

-

Peptide Application: A solution containing Leucokinin VIII is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity upon peptide addition is recorded over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The magnitude of the fluorescence change is quantified and can be used to determine the potency and efficacy of Leucokinin VIII at its receptor.

Conclusion

Leucokinin VIII is a multifaceted neuropeptide with significant physiological roles in insects. Its involvement in diuresis, feeding, and neuromodulation makes the leucokinin signaling system an attractive target for the development of novel insecticides with high specificity and potentially lower environmental impact. The experimental protocols outlined in this guide provide a foundation for further research into the molecular mechanisms of Leucokinin VIII action and the exploration of its potential applications in pest management. A thorough understanding of the molecular characteristics of this peptide is paramount for the rational design of agonists or antagonists that can effectively disrupt insect homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Leucokinin and Associated Neuropeptides Regulate Multiple Aspects of Physiology and Behavior in Drosophila [mdpi.com]

- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput-compatible assays using a genetically-encoded calcium indicator - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantifying Leucokinin VIII in Hemolymph

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucokinin VIII is a member of the leucokinin family of neuropeptides, which are known to play crucial roles in various physiological processes in invertebrates, including diuresis, muscle contraction, and feeding behavior.[1][2][3] The amino acid sequence for Leucokinin VIII is Gly-Ala-Asp-Phe-Tyr-Ser-Trp-Gly-amide (GADFYSWG-amide).[4][5] Accurate quantification of Leucokinin VIII in hemolymph is essential for understanding its hormonal functions and for screening potential drug candidates that may modulate its activity. This document provides detailed application notes and protocols for the primary methods used to quantify Leucokinin VIII in hemolymph.

Overview of Quantification Methods

The quantification of Leucokinin VIII in hemolymph presents challenges due to its low concentration (typically in the picomolar range), the complexity of the hemolymph matrix, and the presence of peptidases that can rapidly degrade the peptide. The two main analytical approaches for quantifying Leucokinin VIII are immunological assays and mass spectrometry-based methods.

-

Immunoassays (Radioimmunoassay - RIA and Enzyme-Linked Immunosorbent Assay - ELISA): These methods rely on the specific binding of an antibody to Leucokinin VIII. They can be highly sensitive but may be subject to cross-reactivity with other structurally similar peptides.

-

Mass Spectrometry (MS): Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offer high specificity and the ability to quantify multiple peptides simultaneously.

Section 1: Hemolymph Collection and Sample Preparation

Proper collection and preparation of hemolymph are critical to prevent clotting and degradation of Leucokinin VIII.

Experimental Protocol: Hemolymph Collection

Materials:

-

Chilled microcentrifuge tubes

-

Anticoagulant/protease inhibitor solution (e.g., 20 mM EDTA with protease inhibitor cocktail)

-

Glass capillaries

-

Dissecting microscope and tools

Procedure:

-

Anesthetize the insect on ice.

-

Under a dissecting microscope, carefully puncture the insect's cuticle in a suitable location (e.g., between abdominal segments or at the pro-mesothorax articulation) with a fine needle or capillary tube.

-

Collect the exuding hemolymph using a glass capillary.

-

Immediately dispense the hemolymph into a pre-chilled microcentrifuge tube containing the anticoagulant/protease inhibitor solution.

-

Centrifuge the sample at a low speed (e.g., 1700 rpm for 10 minutes at 4°C) to pellet hemocytes.

-

Collect the supernatant (cell-free hemolymph) for further processing.

Experimental Protocol: Neuropeptide Extraction from Hemolymph

This protocol is adapted from methods developed for neuropeptide extraction from crustacean hemolymph.

Materials:

-

Acidified methanol (Methanol:Water:Acetic Acid, 90:9:1 v/v/v)

-

Centrifugal filter units (e.g., 3 kDa molecular weight cutoff)

-

Solid-phase extraction (SPE) C18 cartridges

-

SpeedVac or similar centrifugal evaporator

Procedure:

-

To 100 µL of cell-free hemolymph, add 300 µL of ice-cold acidified methanol to precipitate larger proteins.

-

Vortex the mixture and incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the peptides.

-

For further purification and to remove high molecular weight proteins, perform ultrafiltration using a 3 kDa MWCO centrifugal filter.

-

Desalt and concentrate the peptide extract using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by 0.1% trifluoroacetic acid (TFA) in water.

-

Load the sample.

-

Wash with 0.1% TFA in water to remove salts.

-

Elute the peptides with a solution of 80% acetonitrile in 0.1% TFA.

-

-

Dry the eluted sample in a SpeedVac.

-